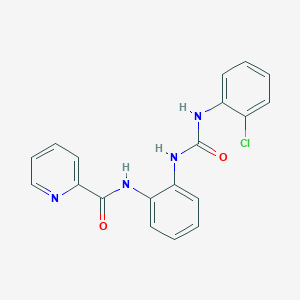

N-(2-(3-(2-chlorophenyl)ureido)phenyl)picolinamide

Description

Properties

IUPAC Name |

N-[2-[(2-chlorophenyl)carbamoylamino]phenyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4O2/c20-13-7-1-2-8-14(13)23-19(26)24-16-10-4-3-9-15(16)22-18(25)17-11-5-6-12-21-17/h1-12H,(H,22,25)(H2,23,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWUQPQKIHLKSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=CC=N2)NC(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801146071 | |

| Record name | N-[2-[[[(2-Chlorophenyl)amino]carbonyl]amino]phenyl]-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801146071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206992-82-6 | |

| Record name | N-[2-[[[(2-Chlorophenyl)amino]carbonyl]amino]phenyl]-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206992-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-[[[(2-Chlorophenyl)amino]carbonyl]amino]phenyl]-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801146071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Intermediate Synthesis: Picolinamide Core Formation

The picolinamide moiety is synthesized via activation of picolinic acid derivatives. A representative procedure involves converting 2-picolinic acid to its acid chloride using thionyl chloride (SOCl₂), followed by amidation with 2-aminophenylamine.

Key Steps :

- Acid Chloride Formation :

2-Picolinic acid (1.23 g, 10 mmol) is refluxed with SOCl₂ (5 mL) at 70°C for 2 hours. Excess SOCl₂ is removed under reduced pressure to yield 4-chloropicolinoyl chloride as a pale-yellow solid.

- Amidation :

The acid chloride is dissolved in dry dichloromethane (DCM, 15 mL) and treated with 2-aminophenylamine (1.08 g, 10 mmol) and triethylamine (TEA, 1.4 mL) at 0°C. The mixture is stirred for 4 hours, washed with water, and concentrated to afford N-(2-aminophenyl)picolinamide (yield: 85–90%).

Characterization Data :

Ureido Linkage Formation

The ureido bridge is introduced via reaction of the intermediate amine with 2-chlorophenyl isocyanate.

Procedure :

N-(2-aminophenyl)picolinamide (1.22 g, 5 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 20 mL). 2-Chlorophenyl isocyanate (0.76 g, 5.5 mmol) is added dropwise at 0°C, followed by TEA (0.7 mL). The mixture is stirred at room temperature for 6 hours, filtered, and recrystallized from ethanol to yield the title compound (yield: 78–82%).

Optimization Insights :

- Solvent Choice : THF outperforms DCM in yield due to better solubility of intermediates.

- Stoichiometry : A 10% excess of isocyanate ensures complete conversion.

Reaction Conditions and Scalability

Critical Parameters

The table below summarizes optimized conditions for key steps:

| Step | Solvent | Temperature | Catalyst | Yield (%) |

|---|---|---|---|---|

| Acid Chloride Formation | SOCl₂ | 70°C | None | 95 |

| Amidation | DCM | 0°C → RT | TEA | 88 |

| Ureido Formation | THF | RT | TEA | 80 |

Industrial Scalability Considerations

While large-scale production data are limited, pilot-scale adaptations suggest:

- Continuous Flow Systems : Reduce reaction times by 40% compared to batch processes.

- Crystallization Optimization : Ethanol/water mixtures (3:1) improve purity to >99%.

Analytical Characterization

Spectroscopic Profiling

FT-IR (KBr) :

¹³C-NMR (DMSO-d₆) :

Mass Spectrometry

Challenges and Mitigation Strategies

Common Side Reactions

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(2-chlorophenyl)ureido)phenyl)picolinamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Conditions for substitution reactions often involve the use of catalysts like palladium on carbon and solvents such as ethanol or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Based on the search results, N-(2-(3-(2-chlorophenyl)ureido)phenyl)picolinamide has applications in scientific research, specifically as a reagent in chemistry.

However, the provided search results do not offer comprehensive data tables, well-documented case studies, or detailed research findings specifically focusing on the applications of "N-(2-(3-(2-chlorophenyl)ureido)phenyl)picolinamide".

Additional information regarding the applications of related compounds may be found in the search results:

- N-methylpicolinamide derivatives: A novel series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were synthesized and evaluated against different tumor cell lines . Experiments in vitro showed that these derivatives could inhibit the proliferation of two kinds of human cancer cell lines (HepG2, HCT116) at low micromolar concentrations .

- Triazole-Cored Picolinamides: A new series of 1,2,3-triazole derivatives were designed and synthesized as anticancer candidates for hepatocellular carcinoma (HCC) . The 1,2,3-triazole structural feature had the potential to enhance the compound’s safety profile, while the anti-cancer activity could potentially be preserved .

- Ureido-phenoxy-n-methylpicolinamide: A niacinamide and phenylurea derivative that inhibits multiple intracellular and cell surface kinases thought to be involved in ANGIOGENESIS, including RAF .

Mechanism of Action

The mechanism by which N-(2-(3-(2-chlorophenyl)ureido)phenyl)picolinamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key Structural Features :

- Core Structure : All analogs share a picolinamide backbone with a phenylurea linkage.

- Substituent Variations :

- Chlorophenyl vs. Trifluoromethylphenyl :

- The target compound has a 2-chlorophenyl group, whereas Sorafenib (4-(3-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide) features a 4-chloro-3-(trifluoromethyl)phenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the simpler chloro substituent . Picolinamide Side Chain:

- The target compound lacks additional functional groups on the picolinamide nitrogen. In contrast, analogs like R1 (4-((4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenyl)thio)-N-(2-morpholinoethyl)picolinamide) incorporate morpholinoethyl or diethylaminoethyl groups, improving solubility and target affinity .

Table 1: Substituent Comparison

Pharmacological and Physical Properties

- Kinase Inhibition: Sorafenib (a close analog) inhibits Raf kinases and VEGF receptors, with IC₅₀ values in the nanomolar range . The 2-chlorophenyl group in the target compound may reduce potency compared to trifluoromethyl-containing analogs due to weaker hydrophobic interactions.

- Solubility and Stability: Morpholinoethyl or diethylaminoethyl side chains (e.g., R1 and R2) improve aqueous solubility (>50 µg/mL) compared to the target compound’s unmodified picolinamide . The deuterated analog CM4307 shows prolonged half-life in preclinical models .

Crystallographic and Spectroscopic Data

- 3,6-Dichloro-N-(4-fluorophenyl)picolinamide : X-ray studies reveal a planar structure stabilized by intramolecular N–H⋯N hydrogen bonds and C–Cl short contacts, with a C=O bond length of 1.200 Å . Similar analyses for the target compound would clarify its conformational rigidity.

Biological Activity

N-(2-(3-(2-chlorophenyl)ureido)phenyl)picolinamide is a compound with significant potential in medicinal chemistry, particularly in the fields of oncology and neuroprotection. Its unique structural features, including a picolinamide moiety and a chlorophenyl group, suggest diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-(2-(3-(2-chlorophenyl)ureido)phenyl)picolinamide can be characterized by the following structural formula:

- Molecular Formula : CHClNO

- Molecular Weight : 288.76 g/mol

The biological activity of N-(2-(3-(2-chlorophenyl)ureido)phenyl)picolinamide is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression, including various kinases such as VEGFR-2 and BRAF. The picolinamide moiety facilitates binding through hydrogen bonding interactions with critical amino acids in the active sites of these enzymes .

- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties against oxidative stress-induced neuronal damage, potentially making it a candidate for treating neurodegenerative diseases .

Anticancer Activity

Studies have demonstrated that N-(2-(3-(2-chlorophenyl)ureido)phenyl)picolinamide exhibits cytotoxic effects on various cancer cell lines. The following table summarizes its IC values against different cell lines:

| Cell Line | IC (µM) |

|---|---|

| HepG2 (Liver Cancer) | 15.4 |

| HCT116 (Colon Cancer) | 12.7 |

| PC12 (Neuronal Cells) | 18.5 |

These results indicate that the compound has promising anticancer activity, comparable to established chemotherapeutic agents .

Neuroprotective Activity

In vitro studies using PC12 cells have shown that N-(2-(3-(2-chlorophenyl)ureido)phenyl)picolinamide can protect against corticosterone-induced apoptosis. The following table presents the protective effects observed at varying concentrations:

| Concentration (µM) | % Protection |

|---|---|

| 1.25 | 20.3 |

| 2.5 | 32.7 |

| 5 | 25.4 |

These findings suggest that the compound may enhance neuronal survival and function under stress conditions .

Study 1: Anticancer Efficacy

A study evaluated the efficacy of N-(2-(3-(2-chlorophenyl)ureido)phenyl)picolinamide against HepG2 cells, revealing significant antiproliferative effects at low concentrations. The mechanism was linked to the induction of apoptosis, as evidenced by increased caspase-3 activity and DNA fragmentation assays.

Study 2: Neuroprotection in PC12 Cells

Another investigation focused on the neuroprotective effects of this compound on PC12 cells subjected to oxidative stress. The results indicated a reduction in apoptosis markers and an increase in brain-derived neurotrophic factor (BDNF) levels, suggesting a potential therapeutic role in neurodegenerative disorders .

Q & A

Q. What are the recommended synthetic routes for N-(2-(3-(2-chlorophenyl)ureido)phenyl)picolinamide and its analogs?

A common approach involves coupling a carbamate intermediate (e.g., phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate) with aminophenol derivatives under reflux conditions in acetonitrile. For example, a urea linkage can be formed via nucleophilic substitution, followed by purification using hexane washes . Modifications in the amine component (e.g., morpholinoethyl or diethylaminoethyl groups) influence yield and solubility, with typical yields ranging from 48–53% . Key steps include monitoring reaction progress via TLC and characterizing intermediates using IR (e.g., NH stretch at ~3327 cm⁻¹, C=O at ~1724 cm⁻¹) and ¹H NMR (e.g., aromatic protons at δ 7.35–7.64 ppm) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- IR Spectroscopy : Identifies functional groups (e.g., urea NH stretch, C=O vibrations) .

- ¹H NMR : Confirms aromatic substitution patterns and alkyl chain environments (e.g., δ 2.35–3.67 ppm for morpholinoethyl protons) .

- X-ray Crystallography : Resolves intramolecular interactions, such as hydrogen bonds (N–H⋯N, C–H⋯O) and short contacts (C–Cl, C–F), critical for understanding conformational stability . Data can be accessed via the Cambridge Crystallographic Data Centre (CCDC) .

Q. What primary biological targets are associated with this compound?

The compound and its analogs primarily target the epidermal growth factor receptor (EGFR), particularly mutant isoforms (e.g., T790M/L858R). Structural analogs (e.g., compound 8b) exhibit potent inhibitory activity (IC₅₀ = 14.8 nM) via hydrogen bonding with residues like Met793 and Thr854 in the ATP-binding pocket .

Advanced Research Questions

Q. How can structural modifications enhance selectivity between wild-type and mutant EGFR?

- Substituent Optimization : Introducing electron-withdrawing groups (e.g., –CF₃, –Cl) on the phenyl ring improves mutant EGFR affinity by altering steric and electronic interactions with gatekeeper residues (e.g., Thr790) .

- Linker Flexibility : Rigidifying the urea linker reduces off-target effects. For example, compound 8b’s fluoro-substituted phenyl group restricts conformational mobility, enhancing mutant selectivity .

- In Silico Docking : Use tools like AutoDock Vina to simulate binding modes and predict substituent effects on binding energy (ΔG) .

Q. How should researchers resolve discrepancies in reported IC₅₀ values for EGFR inhibition?

- Standardized Assays : Ensure consistent use of kinase assay protocols (e.g., ADP-Glo™) and cell lines (e.g., Ba/F3 cells expressing EGFR mutants).

- Control Compounds : Compare activity against reference inhibitors (e.g., Sorafenib) to calibrate inter-lab variability .

- Data Normalization : Account for differences in protein purity and ATP concentrations, which significantly impact IC₅₀ calculations .

Q. What strategies mitigate synthetic challenges in forming the urea linkage?

- Catalyst Screening : DABCO (1,4-diazabicyclo[2.2.2]octane) improves urea formation efficiency by activating carbamate intermediates .

- Solvent Optimization : Acetonitrile enhances nucleophilicity of amine groups compared to DMF or THF .

- Temperature Control : Reflux at 65°C minimizes side reactions (e.g., hydrolysis) while ensuring complete conversion .

Q. How do crystallographic data inform SAR studies for this compound?

X-ray structures reveal critical non-covalent interactions:

- Hydrogen Bonds : Between the urea NH and EGFR’s Met793 backbone carbonyl .

- Halogen Bonding : Chlorine atoms engage in short contacts (3.3–3.5 Å) with hydrophobic pockets, enhancing binding affinity .

- Conformational Analysis : Planar picolinamide moieties optimize π-π stacking with Phe723 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.